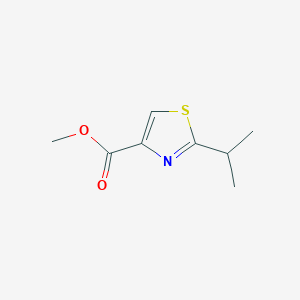
1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C9H11NO·HCl and is often used in various chemical and pharmaceutical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride can be synthesized through several methods. One common method involves the reduction of quinoline derivatives. For instance, the reduction of 4-hydroxyquinoline using sodium borohydride in the presence of hydrochloric acid can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated quinoline compounds, and substituted tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroquinolin-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.
4-Hydroxyquinoline: A precursor in the synthesis of 1,2,3,4-tetrahydroquinolin-4-ol hydrochloride.
Quinoline: The parent compound from which many tetrahydroquinoline derivatives are synthesized
Uniqueness
This compound is unique due to its specific hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H |
InChI-Schlüssel |
AYZOELVHJSNQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC=CC=C2C1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)










